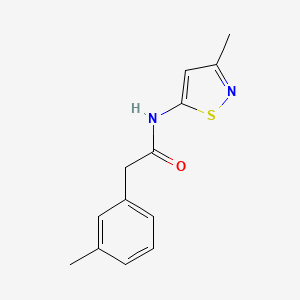

N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-12(16)14-13-7-10(2)15-17-13/h3-7H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBAXLSEIMLQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. With a molecular formula of C13H14N2OS and a molecular weight of 246.33 g/mol, this compound features a thiazole ring that is often associated with various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities. The following sections will detail specific activities associated with this compound.

Antitumor Activity

Thiazole derivatives have been recognized for their anticancer properties. In a study assessing various thiazole compounds, the presence of electron-donating groups significantly enhanced cytotoxic activity against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole and phenyl rings could optimize activity. For instance:

- Compounds with methyl substitutions at the para position on the phenyl ring showed improved efficacy against cancer cells compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. A comparative study revealed that certain thiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific functional groups was found to enhance this activity:

- Compounds with nitro groups at the 2 and 4 positions on the phenyl ring demonstrated superior antibacterial effects compared to standard antibiotics .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiazole-containing compounds. In particular, studies involving PC12 cells indicated that certain derivatives could protect against oxidative stress-induced damage:

- One compound in a related series exhibited better protective effects than edaravone, a known neuroprotective agent, suggesting that structural modifications can lead to enhanced neuroprotection .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Anticancer Efficacy : A study involving multiple thiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin in various cancer cell lines. The mechanism was attributed to apoptosis induction through interaction with Bcl-2 proteins .

- Antimicrobial Testing : In a comprehensive screening of thiazole derivatives against bacterial strains, this compound showed promising results with significant inhibition zones against tested pathogens .

Table 1: Biological Activities of Thiazole Derivatives

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Ring Substitutions

- 3-Methylphenyl vs. Halogenated/Electron-Withdrawing Groups: The target compound’s 3-methylphenyl group is an electron-donating substituent, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ().

Benzothiazole Derivatives :

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the thiazole ring with benzothiazole. The trifluoromethyl and methoxy groups introduce strong electron-withdrawing and polar characteristics, which could enhance target affinity but alter metabolic pathways .

Heterocyclic Moieties

- Thiazole vs. Triazolylthio Groups: The leader compound AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) features a triazolylthio group linked to a pyridyl ring (). This moiety contributes to its anti-inflammatory activity (1.28× diclofenac) by enabling 12 hydrophobic interactions with cyclooxygenase-2 (COX-2).

Triazolothiadiazole Systems :

N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () demonstrates potent CDK5/p25 inhibition (IC50: 30–42 nM). The extended π-system of triazolothiadiazole likely enhances planar stacking interactions, a feature absent in the target compound’s simpler thiazole system .

Key Observations:

- Anti-inflammatory Activity: AS111’s triazolylthio group is critical for COX-2 binding, whereas the target’s thiazole may require additional functional groups (e.g., sulfhydryl or amino) to replicate this activity .

- Enzyme Inhibition: Triazolothiadiazole-based compounds () achieve nanomolar potency via π-π interactions, suggesting the target compound’s thiazole might need conjugation with larger aromatic systems for similar efficacy .

Physicochemical and Crystallographic Considerations

- Crystal Packing: Meta-substituted trichloroacetamides () exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituents. The target’s methyl groups may promote tighter packing compared to bulkier substituents, influencing solubility and formulation .

- Hydrophobic Interactions : AS111’s 12 hydrophobic interactions () contrast with the target’s simpler structure, implying that hybridizing the thiazole with triazole moieties could enhance binding .

Q & A

Basic: What are the optimal synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole amine with a substituted phenylacetamide precursor. Key steps include:

- Amide bond formation : Reacting 3-methyl-1,2-thiazol-5-amine with 2-(3-methylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like dioxane or dichloromethane are preferred to stabilize intermediates and minimize side reactions .

- Temperature control : Reactions are conducted at 20–25°C to prevent decomposition of the thiazole ring .

Yield optimization requires careful stoichiometry (1:1 molar ratio of amine to acyl chloride) and inert atmospheres to avoid hydrolysis .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

- NMR spectroscopy : and NMR are critical for verifying the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 264.0821) .

- IR spectroscopy : Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide group .

Intermediate: How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) or receptors linked to inflammation or cancer .

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC values) against S. aureus or E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC calculations .

- Pitfalls :

- Solubility issues in aqueous buffers may require DMSO carriers (<1% v/v to avoid cytotoxicity artifacts) .

- Metabolic instability in liver microsomes can lead to false negatives; include stability assays .

Advanced: How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Reproducibility checks : Verify reaction conditions (e.g., trace moisture degrades acyl chlorides, reducing yields ).

- Structural analogs : Compare data with analogs (e.g., N-(3-chloro-2-methylphenyl) derivatives) to isolate electronic or steric effects .

- Meta-analysis : Use computational tools (e.g., PCA) to identify outliers in published datasets, focusing on variables like solvent purity or incubation time .

Advanced: What computational strategies enhance the prediction of this compound’s reactivity or pharmacokinetics?

- Reaction path modeling : Density Functional Theory (DFT) calculates transition states for hydrolysis or oxidation pathways .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions, guiding lead optimization .

- Molecular dynamics : Simulate binding to targets (e.g., kinases) to prioritize synthesis of high-affinity derivatives .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 37°C) with HPLC monitoring. The acetamide bond is prone to hydrolysis at pH >10 .

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, informing storage conditions (4°C, desiccated) .

- Light sensitivity : UV-vis spectroscopy detects photodegradation; use amber vials for long-term storage .

Advanced: What strategies are effective for comparative analysis with structural analogs (e.g., triazole or oxadiazole derivatives)?

- SAR studies : Systematically modify the thiazole’s 3-methyl group or phenylacetamide’s substituents to correlate structure with activity .

- Crystallography : Compare X-ray structures (e.g., CCDC entries) to identify conformational changes affecting target binding .

- Meta-data mining : Use PubChem BioAssay data to benchmark potency against analogs in public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.